(Methylthio)acetaldehyde dimethyl acetal
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between aldehydes and alcohols in the presence of a catalyst. For example, 3-Methylthiopropionaldehyde diethyl acetal was synthesized from the reaction of 3-methylthiopropional with ethanol and triethyl orthoformate, involving optimization of catalysts and reaction conditions (Wei Guan et al., 2011). Similar principles could be applied to synthesize "(Methylthio)acetaldehyde dimethyl acetal" by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of compounds like "(Methylthio)acetaldehyde dimethyl acetal" can be characterized using various analytical techniques such as gas chromatography, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance. These methods help in confirming the structure and purity of the synthesized compound as demonstrated by Guan et al. (2011) in their synthesis of flavor compounds.
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of acetal derivatives, including "(Methylthio)acetaldehyde dimethyl acetal," such as boiling point, melting point, and solubility, can be influenced by their molecular structure. While specific data on "(Methylthio)acetaldehyde dimethyl acetal" is not available, the physical properties of similar compounds can be determined experimentally using standard laboratory techniques.
Chemical Properties Analysis
Chemical properties analysis involves understanding the stability, reactivity, and functional group interactions of a compound. For example, the synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides provide insights into the protective nature of acetal groups in organic synthesis, highlighting the versatility of these compounds in chemical reactions (C. Lin et al., 2001).
Safety And Hazards
“(Methylthio)acetaldehyde dimethyl acetal” is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .
properties
IUPAC Name |
1,1-dimethoxy-2-methylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAQLUDKIFSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348544 | |
Record name | (Methylthio)acetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylthio)acetaldehyde dimethyl acetal | |
CAS RN |
40015-15-4 | |
Record name | 1,1-Dimethoxy-2-(methylthio)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40015-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylthio)acetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methylthio)acetaldehyde Dimethyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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